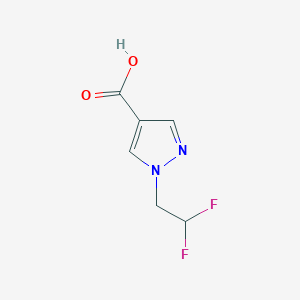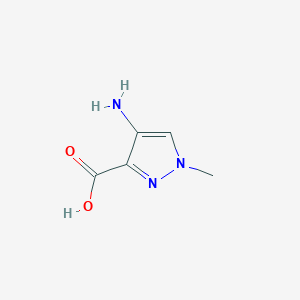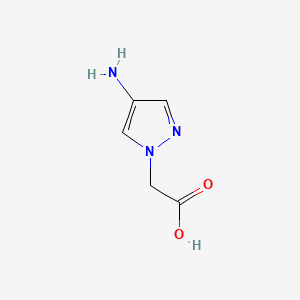
1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxylic acid, commonly known as DFP, is an organic compound with a unique molecular structure. It has a wide range of applications in organic synthesis, as a reagent in organic chemistry, and as an important intermediate in the synthesis of various drugs and other compounds. DFP is a versatile compound with many potential applications in the fields of chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Methods : Enhanced synthesis methods for 1H-pyrazole-4-carboxylic acid, closely related to 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid, have been developed. For instance, an improved yield of 97.1% was achieved from ethyl cyanoacetate and triethyl orthoformate via Claisen condensation, cyclization, deamination, and hydrolysis reactions (Dong, 2011).
Structural Analysis : Studies on structural and spectral characteristics of pyrazole-4-carboxylic acid derivatives have been conducted. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was characterized by various spectroscopic methods, including 1H and 13C NMR, FT-IR spectroscopy, and X-ray diffraction, providing detailed insight into its molecular structure (Viveka et al., 2016).
Chemical Reactions and Derivatives
Functionalization Reactions : Research has focused on the functionalization of pyrazole-3-carboxylic acids, a group to which 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid belongs. These studies have led to the synthesis of various N-substituted pyrazole-3-carboxamides and carboxylate derivatives, expanding the range of chemical compounds that can be derived from the parent molecule (Yıldırım & Kandemirli, 2006).
Cyclization Reactions : The ability to undergo cyclization reactions is another key aspect of these compounds. This has been demonstrated in the synthesis of pyrazolo[3,4-d]pyridazines from reactions involving pyrazole-3-carboxylic acids (Akçamur et al., 1997).
Applications in Material Science
Coordination Chemistry : Pyrazole-4-carboxylic acid derivatives have been used in the synthesis of coordination polymers and complexes. For example, the use of pyrazole-dicarboxylate acid derivatives in the formation of CuII/CoII coordination complexes highlights their potential applications in material science (Radi et al., 2015).
Supercapacitive Performance : A cadmium(II) polymer based on pyrazole carboxylic acid demonstrated significant supercapacitive performance, indicating its potential use in energy storage applications (Feng et al., 2019).
Wirkmechanismus
Target of Action
The compound 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid, also known as Flupyradifurone, is an insecticide that primarily targets the nicotinic acetylcholine receptor . This receptor plays a crucial role in the transmission of nerve impulses in the nervous system of insects .
Mode of Action
Flupyradifurone acts as an agonist of the nicotinic acetylcholine receptor . This means it binds to this receptor and activates it, leading to an influx of ions into the neuron. This causes the neuron to depolarize and fire, leading to overstimulation and eventually exhaustion of the nervous system in the insect .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of the nervous system in insects by overstimulating the nicotinic acetylcholine receptor . This overstimulation leads to exhaustion and death of the insect .
Pharmacokinetics
Studies have shown that flupyradifurone has a high rate of uptake by plants and crops . It is quickly absorbed by the roots and evenly distributed throughout the plant via xylem translocation . The concentration in the plants reaches its highest point in 7 to 14 days, and a significant decline is observed after 24 days .
Result of Action
The primary result of Flupyradifurone’s action is the effective control of sap-feeding pests such as aphids . By overstimulating the insect’s nervous system, Flupyradifurone causes the insect to become exhausted and die . This helps to protect crops and maintain their yields .
Action Environment
The efficacy and stability of Flupyradifurone can be influenced by various environmental factors. For example, the pH of the soil can affect the absorption of the compound by the roots of the plant . Additionally, temperature and humidity may also impact the compound’s stability and efficacy . .
Eigenschaften
IUPAC Name |
1-(2,2-difluoroethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c7-5(8)3-10-2-4(1-9-10)6(11)12/h1-2,5H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXAOXMNTADKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1006462-20-9 | |
| Record name | 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid](/img/structure/B3070818.png)


![3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid](/img/structure/B3070835.png)
![1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3070842.png)



![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3070867.png)
![4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B3070872.png)

